Scaffold-Dependent p38α MAP Kinase Inhibition: Pyrido[2,3-b]pyrazine vs. Quinoxaline Core
In a direct, head-to-head comparison, replacing the quinoxaline core with a pyrido[2,3-b]pyrazine core in a matched molecular pair resulted in significantly improved p38α MAP kinase inhibitory activity. The pyrido[2,3-b]pyrazine derivative (9e) exhibited an IC50 of 38 nM, which is 2.1-fold more potent than the analogous quinoxaline-based compound (6f) with an IC50 of 81 nM [1]. This demonstrates that the pyrido[2,3-b]pyrazine framework, which is the core of the target compound, provides a substantial potency advantage over a closely related heteroaromatic system.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 38 nM (for pyrido[2,3-b]pyrazine derivative 9e) |
| Comparator Or Baseline | 81 nM (for quinoxaline derivative 6f) |
| Quantified Difference | 2.1-fold improvement in potency |
| Conditions | p38α MAP kinase enzymatic assay |
Why This Matters
This data directly validates the selection of the pyrido[2,3-b]pyrazine core over a common alternative for projects targeting kinase inhibition, providing a quantitative justification for procurement.
- [1] Köhler, J., Schattel, V., Bracher, F., & Laufer, S. (2010). Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 53(2), 839-851. View Source
